Cas no 2171601-94-6 (5-(propan-2-yloxy)methyl-1-oxa-4-azaspiro5.5undecane)

5-(プロパン-2-イルオキシ)メチル-1-オキサ-4-アザスピロ[5.5]ウンデカンは、複雑なスピロ環構造を持つ有機化合物です。この化合物は、1-オキサ-4-アザスピロ[5.5]ウンデカン骨格にプロポキシメチル基が導入された特徴的な構造を有しています。スピロ環構造により分子の剛性が高く、立体選択的反応や分子認識への応用が期待されます。また、エーテル結合とアミン窒素を併せ持つため、配位子や触媒としての機能性も有しています。この化合物は医薬品中間体や機能性材料の合成前駆体としての潜在的な用途を持ち、特に複雑な骨格構築が必要な場面で有用です。

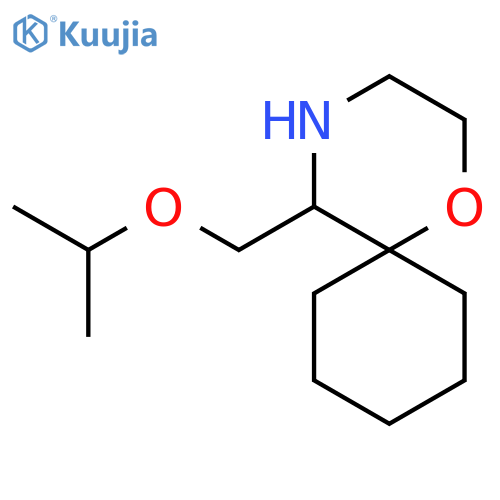

2171601-94-6 structure

商品名:5-(propan-2-yloxy)methyl-1-oxa-4-azaspiro5.5undecane

5-(propan-2-yloxy)methyl-1-oxa-4-azaspiro5.5undecane 化学的及び物理的性質

名前と識別子

-

- 5-(propan-2-yloxy)methyl-1-oxa-4-azaspiro5.5undecane

- EN300-1646805

- 2171601-94-6

- 5-[(propan-2-yloxy)methyl]-1-oxa-4-azaspiro[5.5]undecane

-

- インチ: 1S/C13H25NO2/c1-11(2)15-10-12-13(16-9-8-14-12)6-4-3-5-7-13/h11-12,14H,3-10H2,1-2H3

- InChIKey: JZMZGFPUHUXCRO-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(COC(C)C)C21CCCCC2

計算された属性

- せいみつぶんしりょう: 227.188529040g/mol

- どういたいしつりょう: 227.188529040g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 30.5Ų

5-(propan-2-yloxy)methyl-1-oxa-4-azaspiro5.5undecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1646805-2.5g |

5-[(propan-2-yloxy)methyl]-1-oxa-4-azaspiro[5.5]undecane |

2171601-94-6 | 2.5g |

$1819.0 | 2023-06-04 | ||

| Enamine | EN300-1646805-10.0g |

5-[(propan-2-yloxy)methyl]-1-oxa-4-azaspiro[5.5]undecane |

2171601-94-6 | 10g |

$3992.0 | 2023-06-04 | ||

| Enamine | EN300-1646805-1000mg |

5-[(propan-2-yloxy)methyl]-1-oxa-4-azaspiro[5.5]undecane |

2171601-94-6 | 1000mg |

$928.0 | 2023-09-21 | ||

| Enamine | EN300-1646805-2500mg |

5-[(propan-2-yloxy)methyl]-1-oxa-4-azaspiro[5.5]undecane |

2171601-94-6 | 2500mg |

$1819.0 | 2023-09-21 | ||

| Enamine | EN300-1646805-5000mg |

5-[(propan-2-yloxy)methyl]-1-oxa-4-azaspiro[5.5]undecane |

2171601-94-6 | 5000mg |

$2692.0 | 2023-09-21 | ||

| Enamine | EN300-1646805-100mg |

5-[(propan-2-yloxy)methyl]-1-oxa-4-azaspiro[5.5]undecane |

2171601-94-6 | 100mg |

$817.0 | 2023-09-21 | ||

| Enamine | EN300-1646805-10000mg |

5-[(propan-2-yloxy)methyl]-1-oxa-4-azaspiro[5.5]undecane |

2171601-94-6 | 10000mg |

$3992.0 | 2023-09-21 | ||

| Enamine | EN300-1646805-250mg |

5-[(propan-2-yloxy)methyl]-1-oxa-4-azaspiro[5.5]undecane |

2171601-94-6 | 250mg |

$855.0 | 2023-09-21 | ||

| Enamine | EN300-1646805-0.1g |

5-[(propan-2-yloxy)methyl]-1-oxa-4-azaspiro[5.5]undecane |

2171601-94-6 | 0.1g |

$817.0 | 2023-06-04 | ||

| Enamine | EN300-1646805-1.0g |

5-[(propan-2-yloxy)methyl]-1-oxa-4-azaspiro[5.5]undecane |

2171601-94-6 | 1g |

$928.0 | 2023-06-04 |

5-(propan-2-yloxy)methyl-1-oxa-4-azaspiro5.5undecane 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

2171601-94-6 (5-(propan-2-yloxy)methyl-1-oxa-4-azaspiro5.5undecane) 関連製品

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量